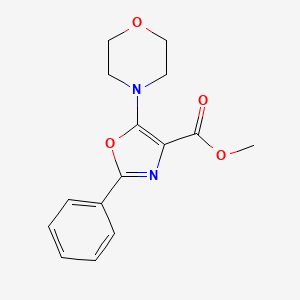

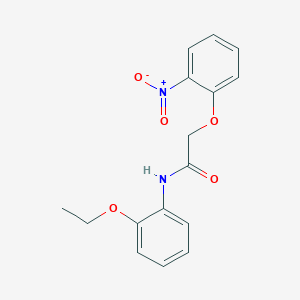

![molecular formula C19H28N2O3 B5503604 7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5503604.png)

7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of spiro compounds like 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves intricate chemical reactions, often aiming to explore their potential as therapeutic agents. For instance, a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were synthesized for screening as antihypertensive agents, highlighting the diversity and complexity in synthesizing spiro compounds (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of spiro compounds, including 1-oxa-3,7-diazaspiro[4.4]nonan-2-ones, is characterized by their spiro configuration, which involves a quaternary carbon atom that is a part of two rings. This unique structure contributes to their chemical behavior and potential interactions with biological systems. X-ray analysis has been used to study the crystalline and molecular structures of such compounds, providing insights into their conformation and structural characteristics (Silaichev et al., 2012).

Chemical Reactions and Properties

Spiro compounds like 1-oxa-3,7-diazaspiro[4.4]nonan-2-ones are involved in various chemical reactions, including cycloadditions and reactions with enamines, leading to the formation of complex heterocyclic structures. These reactions are critical for exploring the chemical properties and potential applications of these compounds in medicinal chemistry (Chiaroni et al., 2000).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antihypertensive Activity

Compounds within the 1-oxa-3,8-diazaspiro[4.5]decan-2-one family have been synthesized and screened for their antihypertensive properties. For example, derivatives substituted at the 8 position demonstrated varying degrees of activity as antihypertensive agents. These studies highlight the potential of spirocyclic compounds in developing new treatments for hypertension, underscoring the importance of structural modification to optimize therapeutic effects (Caroon et al., 1981).

Structural and Molecular Studies

The structural characteristics of spirocyclic compounds have been extensively studied, revealing insights into their chemical behavior and potential applications. For instance, the synthesis of azaspiro[4.5]decane systems through oxidative cyclization offers a pathway to generate compounds with complex spirocyclic structures, which are integral to exploring their functional applications in medicinal chemistry and materials science (Martin‐Lopez & Bermejo, 1998).

Spirolactams as Conformationally Restricted Pseudopeptides

Spirolactams, akin to the structure , serve as conformationally restricted pseudopeptides. These compounds are utilized in peptide synthesis to mimic specific dipeptide sequences, offering potential applications in drug design by influencing protein-protein interactions. The synthesis and conformational analysis of such spirocyclic compounds pave the way for novel therapeutic agents, highlighting their versatility and potential in medicinal chemistry (Fernandez et al., 2002).

Eigenschaften

IUPAC Name |

7-[[4-(3-hydroxy-3-methylbutyl)phenyl]methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3/c1-18(2,23)9-8-15-4-6-16(7-5-15)12-21-11-10-19(14-21)13-20(3)17(22)24-19/h4-7,23H,8-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWAYYDJAXJTKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)CN2CCC3(C2)CN(C(=O)O3)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-methyl-2-pyrazinyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5503543.png)

![7-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B5503549.png)

![1-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indazole](/img/structure/B5503566.png)

![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5503572.png)

![5-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5503585.png)

![N-(2-chlorophenyl)-2-{[(3-fluorobenzylidene)amino]oxy}acetamide](/img/structure/B5503591.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5503621.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5503637.png)